molecular formula C18H15N3O3S B2744005 (Z)-N-(2-((2-cyanoethyl)thio)phenyl)-3-(4-nitrophenyl)acrylamide CAS No. 477498-28-5

(Z)-N-(2-((2-cyanoethyl)thio)phenyl)-3-(4-nitrophenyl)acrylamide

Cat. No.: B2744005
CAS No.: 477498-28-5
M. Wt: 353.4
InChI Key: FQVAHYMRPROTKE-FLIBITNWSA-N
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Description

(Z)-N-(2-((2-cyanoethyl)thio)phenyl)-3-(4-nitrophenyl)acrylamide is a complex organic compound characterized by its unique structural features. This compound contains a cyano group, a nitrophenyl group, and an acrylamide moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(2-((2-cyanoethyl)thio)phenyl)-3-(4-nitrophenyl)acrylamide typically involves a multi-step process. The initial step often includes the formation of the acrylamide backbone, followed by the introduction of the cyanoethyl and nitrophenyl groups. The reaction conditions usually require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to maintain consistency and efficiency. The use of catalysts and optimized reaction conditions can significantly enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(2-((2-cyanoethyl)thio)phenyl)-3-(4-nitrophenyl)acrylamide undergoes various chemical reactions, including:

    Oxidation: This reaction can alter the functional groups within the compound, potentially leading to the formation of new derivatives.

    Reduction: Reduction reactions can modify the nitrophenyl group, resulting in different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(Z)-N-(2-((2-cyanoethyl)thio)phenyl)-3-(4-nitrophenyl)acrylamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (Z)-N-(2-((2-cyanoethyl)thio)phenyl)-3-(4-nitrophenyl)acrylamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    (Z)-N-(2-((2-cyanoethyl)thio)phenyl)-3-(4-nitrophenyl)acrylamide: shares similarities with other compounds containing cyano, nitrophenyl, and acrylamide groups.

    2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl phenoxyacetate: is one such compound with comparable structural features.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

(Z)-N-[2-(2-cyanoethylsulfanyl)phenyl]-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c19-12-3-13-25-17-5-2-1-4-16(17)20-18(22)11-8-14-6-9-15(10-7-14)21(23)24/h1-2,4-11H,3,13H2,(H,20,22)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVAHYMRPROTKE-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])SCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)/C=C\C2=CC=C(C=C2)[N+](=O)[O-])SCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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